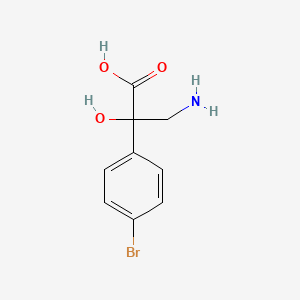

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid: is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the alpha carbon, which also bears an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the bromination of phenylalanine derivatives followed by hydrolysis and amination reactions. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents like acetic acid or dichloromethane at controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid can undergo oxidation to form a corresponding ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-Amino-2-(4-bromophenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-Amino-2-(phenyl)-2-hydroxypropanoic acid.

Substitution: Formation of 3-Amino-2-(4-substituted phenyl)-2-hydroxypropanoic acid derivatives.

Scientific Research Applications

Chemistry: 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structure allows it to mimic certain natural amino acids, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can lead to inhibition or activation of the target protein, resulting in the desired biological effect.

Comparison with Similar Compounds

- 3-Amino-2-(4-chlorophenyl)-2-hydroxypropanoic acid

- 3-Amino-2-(4-fluorophenyl)-2-hydroxypropanoic acid

- 3-Amino-2-(4-methylphenyl)-2-hydroxypropanoic acid

Comparison: Compared to its analogs, 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid has a bromine atom, which is larger and more polarizable than chlorine, fluorine, or methyl groups. This can influence its reactivity and interactions with biological targets. The bromine atom can also participate in halogen bonding, which can enhance the binding affinity to certain proteins. These unique properties make this compound a valuable compound for specific applications where such interactions are beneficial.

Biological Activity

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid, often referred to in scientific literature for its potential biological activities, has garnered attention due to its structural features that suggest possible interactions with various biological targets. This compound is a derivative of amino acids, which are known for their diverse roles in biological systems, including antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO3, with a molecular weight of approximately 276.11 g/mol. The presence of the bromophenyl group enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against multidrug-resistant pathogens. A notable study synthesized derivatives of similar amino acids and evaluated their activity against clinically relevant strains. The findings indicate that derivatives containing the 4-bromophenyl moiety exhibited significant antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5 - 2 µg/mL |

| Gram-negative pathogens | 8 - 64 µg/mL |

| Drug-resistant Candida species | 8 - 64 µg/mL |

These results suggest that the compound may serve as a foundational scaffold for developing new antimicrobial agents targeting resistant strains .

The proposed mechanism by which this compound exerts its antimicrobial effects includes interference with bacterial cell wall synthesis and disruption of membrane integrity. The bromine atom in the phenyl ring is believed to enhance the compound's interaction with microbial targets, leading to increased permeability and subsequent cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI investigated various derivatives of amino acids, including those similar to this compound. The derivatives were screened against a panel of multidrug-resistant pathogens, showing promising results in inhibiting growth .

- In Silico ADME Analysis : An analysis conducted to assess the pharmacokinetic properties of this compound indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles compared to established antibiotics like cefazolin. This suggests that it may be a viable candidate for further development as an antimicrobial agent .

Properties

IUPAC Name |

3-amino-2-(4-bromophenyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-7-3-1-6(2-4-7)9(14,5-11)8(12)13/h1-4,14H,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEQYXZFSBCRNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(C(=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.